molecular formula C20H18ClN5O3 B14939595 N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B14939595
M. Wt: 411.8 g/mol
InChI Key: WGHVCJYPZXICJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzodiazepine intermediates, followed by their coupling through an acylation reaction.

    Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Benzodiazepine Intermediate: The benzodiazepine ring is formed through the cyclization of an appropriate amino acid derivative with a benzoyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and benzodiazepine intermediates through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine moiety.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole moiety may interact with DNA or enzymes, while the benzodiazepine moiety is known to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, leading to its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE: shares similarities with other compounds containing benzimidazole and benzodiazepine rings, such as:

Uniqueness

The uniqueness of N-[2-(5-CHLORO-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE lies in its dual functionality, combining the properties of both benzimidazole and benzodiazepine moieties. This dual functionality may result in unique biological activities and therapeutic potential.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C20H18ClN5O3/c21-12-5-6-17-15(9-12)23-11-26(17)8-7-22-18(27)10-16-20(29)24-14-4-2-1-3-13(14)19(28)25-16/h1-6,9,11,16H,7-8,10H2,(H,22,27)(H,24,29)(H,25,28)

InChI Key

WGHVCJYPZXICJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C=NC4=C3C=CC(=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.